Folpet
Overview
Description
Folpet, known by its IUPAC name 2-[(Trichloromethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione, is an organic compound with the formula C₉H₄Cl₃NO₂S . It is a fungicide derived from phthalimide and trichloromethylsulfenyl chloride . This compound is widely used in agriculture to protect crops from fungal diseases, and it is also used in the manufacture of paints, coatings, and plastics .
Mechanism of Action
Target of Action
Folpet, a nonspecific sulfenimide fungicide, primarily targets thiol groups . It is widely used in agriculture due to its effectiveness against a broad range of fungal pathogens . The interaction with thiol groups is responsible for its fungicidal/biocidal activity and its cellular toxicity in mammals .
Mode of Action
This compound and its reactive metabolite, thiophosgene, interact with thiol groups and denature proteins . This reaction is responsible for its fungicidal/biocidal activity and its cellular toxicity in mammals . This compound acts by inhibiting normal cell division of many microorganisms . It has multi-site activity, meaning it can affect multiple sites within a pathogen .
Biochemical Pathways
The hydrolytic process of this compound consists of at least two steps: generation of an unstable intermediate and production of its end hydrolyzates, phthalimide and phthalic acid . The hydrolysis of this compound significantly affects when in the presence of calf thymus DNA . This compound and the intermediate can intercalate into the double-helix of DNA, while phthalic acid is bound to DNA by a partial intercalation .
Pharmacokinetics
This compound is rapidly absorbed, widely distributed, and rapidly excreted after oral administration . The most toxicologically significant pathway is the potential to degrade to the highly reactive metabolite thiophosgene .
Result of Action
The binding of this compound and its intermediate to calf thymus DNA induces structural changes of the DNA . This interaction could potentially lead to DNA damage . This compound is recognized as a valuable tool for managing resistance thanks to its ability to provide added levels and spectrum of disease control .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Folpet are complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules in the biochemical reactions
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being researched.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . It can also affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins , and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are still being researched . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Folpet is synthesized through the reaction of phthalimide with trichloromethylsulfenyl chloride . The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality . The industrial production of this compound also includes purification steps to remove any impurities and ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Folpet undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by atmospheric oxidants such as ozone, hydroxyl radicals, and nitrate radicals.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone, hydroxyl radicals, and nitrate radicals.
Substitution: Nucleophiles such as amines and thiols can react with this compound under controlled conditions.
Major Products Formed
Scientific Research Applications
Folpet has several scientific research applications, including:
Comparison with Similar Compounds
Folpet is structurally related to other fungicides, such as Captan, which also contains a trichloromethylsulfenyl group . Here is a comparison:
Captan: Like this compound, Captan is a fungicide used in agriculture. this compound is known for its broader spectrum of activity and lower resistance development.
Phthalimide Derivatives: Other phthalimide derivatives, such as tetrahydrophthalimide, share similar chemical properties and applications.
Properties
IUPAC Name |
2-(trichloromethylsulfanyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOYBQGHSTUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
Record name | FOLPET | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FOLPET | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021385 | |
Record name | Folpet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Folpet appears as white crystals. Used as a fungicide. Insoluble in water., Colorless or white solid; [HSDB] White solid; Technical product is off-white to tan solid; [Reference #2], Solid, WHITE CRYSTALS., White crystals. | |
Record name | FOLPET | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Folpet | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/823 | |
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Record name | Folpet | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FOLPET | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1029 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In carbon tetrachloride 6, toluene 26, methanol 3 (all in g/L at 25 °C), Slightly soluble in organic solvents., 87 g/L chloroform; 22 g/L benzene; 12.5 g/L isopropanol, In water, 0.8 mg/L at room temperature, 0.0008 mg/mL at 25 °C, Solubility in water: none | |
Record name | FOLPET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Folpet | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | FOLPET | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |
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Explanation | Creative Commons CC BY 4.0 | |
Density |
1.72 at 20 °C | |
Record name | FOLPET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.72 | |
Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1029 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
0.00000016 [mmHg], 2.1X10-2 mPa /1.57X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C:, 1.57x10(-7) | |
Record name | Folpet | |
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URL | https://haz-map.com/Agents/823 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | FOLPET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FOLPET | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1029 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Both folpet and captan appear to exert toxicity via the reaction of thiophosgene with the gastrointestinal tract. A more thorough review has been conducted on the mechanistic studies submitted for the related fungicide, captan. For captan, the Agency has concluded that thiophosgene is most likely implicated in the duodenal tumors, although its exact mode of action is unclear and a genotoxic component cannot be ruled out. | |
Record name | FOLPET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Major impurities are unreacted phthalimide (4.5%), water & calcium carbonate (up to 2.5% each), & sulfur ... . | |
Record name | FOLPET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from benzene, Light colored powder, Colorless crystals, White crystals | |
CAS No. |
133-07-3 | |
Record name | FOLPET | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Folpet | |
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Record name | Folpet [ANSI:BSI:ISO] | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(trichloromethyl)thio]- | |
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Record name | Folpet | |
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Record name | N-(trichloromethylthio)phthalimide | |
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Record name | FOLPET | |
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Record name | FOLPET | |
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Record name | Folpet | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FOLPET | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1029 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
177 °C, 350.6 | |
Record name | FOLPET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Folpet | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FOLPET | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1029 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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